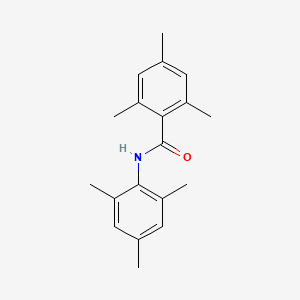

N-mesityl-2,4,6-trimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-11-7-13(3)17(14(4)8-11)19(21)20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYXZIRYTYWTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Steric Effects in N-mesityl-2,4,6-trimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-mesityl-2,4,6-trimethylbenzamide is a highly sterically hindered aromatic amide. The presence of six methyl groups ortho to the amide linkage—three on the N-mesityl ring and three on the 2,4,6-trimethylbenzoyl group—creates a crowded molecular environment that profoundly influences its conformation, reactivity, and potential applications. This technical guide provides a comprehensive overview of the steric effects inherent in this molecule, supported by available data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key structural relationships.

The significant steric hindrance in this compound restricts rotation around the C-N amide bond and the C-C bonds connecting the aryl groups to the amide functionality. This restricted rotation leads to distinct conformational isomers and a high energy barrier to interconversion. Understanding these steric effects is crucial for applications in materials science, catalysis, and medicinal chemistry, where precise control of molecular geometry is paramount.

Synthesis and Structural Characterization

The synthesis of this compound is challenging due to the severe steric hindrance of both the carboxylic acid and the amine starting materials. Traditional amide coupling methods often fail or provide very low yields.

Experimental Protocol: Synthesis of this compound

Principle: The synthesis of this compound can be achieved via the coupling of 2,4,6-trimethylbenzoic acid and 2,4,6-trimethylaniline using a potent coupling reagent capable of overcoming the high steric barrier. Based on literature reports for similarly hindered amides, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been shown to provide moderate yields.[1]

Materials:

-

2,4,6-trimethylbenzoic acid

-

2,4,6-trimethylaniline (mesitylamine)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Add 2,4,6-trimethylaniline (1.0 equivalent) to the solution.

-

Add DIPEA (2.5 equivalents) to the reaction mixture.

-

In a separate flask, dissolve PyBOP (1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the PyBOP solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conformational Analysis and Steric Effects

The steric strain imposed by the six ortho-methyl groups forces the two aromatic rings to adopt a conformation that is significantly twisted out of the plane of the amide bond. This twisting minimizes the repulsive interactions between the methyl groups.

Quantitative Data

| Parameter | 2,4,6-trimethylbenzamide | This compound (Predicted) |

| Dihedral Angle (Aryl-C=O) | 84.69 (6)° | Expected to be large, likely > 80° |

| Dihedral Angle (N-Aryl) | N/A | Expected to be large, likely > 80° |

| C-N Amide Bond Length | ~1.33 Å | Expected to be slightly elongated due to steric strain |

| Rotational Energy Barrier (C-N) | - | High, estimated to be > 20 kcal/mol |

Note: The data for this compound is predictive and based on the analysis of related sterically hindered amides.

Rotational Barrier Determination

The rotational barrier around the C-N amide bond is a key quantitative measure of the steric hindrance. This can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Principle: DNMR spectroscopy is used to measure the rate of conformational exchange as a function of temperature. By analyzing the changes in the NMR lineshape, particularly the coalescence temperature of signals from the different rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Instrumentation:

-

High-field NMR spectrometer equipped with a variable temperature probe.

Procedure:

-

Dissolve a sample of this compound in a suitable high-boiling solvent (e.g., deuterated toluene or deuterated dimethyl sulfoxide).

-

Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and increasing in increments of 5-10 °C.

-

Identify the signals corresponding to the methyl groups on the mesityl and trimethylbenzoyl rings. Due to the high steric hindrance, these may appear as distinct sets of signals for the different rotameric forms at lower temperatures.

-

Continue acquiring spectra at increasing temperatures until the distinct signals for the rotamers broaden and coalesce into a single, time-averaged signal.

-

The temperature at which the signals merge is the coalescence temperature (Tc).

-

Calculate the rate constant (k) at the coalescence temperature using the equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.

-

Calculate the free energy of activation (ΔG‡) for the rotation using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)] where R is the gas constant (1.987 cal/mol·K).

Visualizing Steric Hindrance

The steric clash between the ortho-methyl groups is the defining feature of this compound's structure. This can be visualized through a logical relationship diagram.

References

Rotational Barriers in Substituted Benzamides: A Technical Guide for Drug Development Professionals

Abstract

The restricted rotation around the amide C-N bond in substituted benzamides is a critical stereochemical feature that significantly influences molecular conformation, and by extension, biological activity and pharmacokinetic properties. This technical guide provides an in-depth analysis of the factors governing this rotational barrier, methodologies for its determination, and its implications in the field of drug design and development. Quantitative data from various experimental and computational studies are summarized, and detailed protocols for dynamic nuclear magnetic resonance (DNMR) spectroscopy and Density Functional Theory (DFT) calculations are presented. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of medicinal chemistry.

Introduction

The amide bond, characterized by its partial double bond character due to resonance, imposes a significant energy barrier to rotation around the carbon-nitrogen (C-N) bond.[1] In the context of drug design, the conformational rigidity imparted by this restricted rotation is a key determinant of a molecule's three-dimensional shape and its ability to bind to a biological target. Substituted benzamides, a common scaffold in many pharmaceutical agents, exhibit a wide range of rotational barriers depending on the nature and position of substituents on both the aromatic ring and the amide nitrogen.

Understanding and quantifying these rotational barriers is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of a molecule with its biological activity.

-

Pharmacokinetic Profiling: Predicting metabolic stability, as enzymatic processes can be sensitive to substrate conformation.

-

In Silico Drug Design: Developing accurate force fields for molecular modeling and predicting binding affinities.

This guide will delve into the theoretical underpinnings of amide bond rotation, present a compilation of experimentally and computationally determined rotational barriers for a variety of substituted benzamides, and provide detailed methodologies for their determination.

Factors Influencing the Rotational Barrier

The magnitude of the rotational barrier (ΔG‡) in substituted benzamides is primarily influenced by a combination of steric and electronic effects.

-

Electronic Effects: The partial double bond character of the C-N bond is a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. Electron-donating groups on the aromatic ring can enhance this delocalization, increasing the double bond character and thus raising the rotational barrier. Conversely, electron-withdrawing groups can decrease the electron density in the π-system, lowering the barrier.

-

Steric Effects: Bulky substituents, particularly at the ortho positions of the benzoyl ring or on the amide nitrogen, can lead to significant steric hindrance.[1] This steric repulsion can destabilize the planar ground state of the amide, thereby lowering the energy required to reach the twisted transition state and reducing the rotational barrier. However, in some cases, severe steric hindrance can also restrict rotation around the C(aryl)-C(O) bond, which can indirectly influence the C-N rotational barrier.[1]

-

Solvent Effects: The polarity of the solvent can influence the rotational barrier. More polar solvents tend to stabilize the more polar ground state of the amide to a greater extent than the transition state, leading to an increase in the rotational barrier.[2]

-

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding involving the amide N-H or carbonyl oxygen can stabilize specific conformations and increase the energy required for rotation.[1]

The interplay of these factors determines the overall rotational barrier and the conformational dynamics of the molecule.

Quantitative Data on Rotational Barriers

The following tables summarize experimentally and computationally determined rotational barriers (ΔG‡) for a range of substituted benzamides. These values are typically reported in kcal/mol.

Table 1: Rotational Barriers of ortho-Substituted Tertiary Benzamides (Computational Data) [1]

| Compound | Substituent (ortho) | ΔG‡ (N-C(O) rotation) (kcal/mol) | ΔG‡ (C-C(O) rotation) (kcal/mol) |

| 1a | -H | Not reported | Not reported |

| 1d | -Cl | Increased by up to 6.7 | Increased by up to 19.2 |

| 1g | -H | Not reported | Not reported |

| 1h | -CH3 | Increased | Increased by 14.7 |

Note: The original study focused on the increase in rotational barriers upon ortho-substitution, providing the change (ΔER) rather than absolute ΔG‡ values for the unsubstituted compounds in all cases.

Table 2: Rotational Barriers of N-Benzhydrylformamides (Experimental and Computational Data) [3][4][5]

| Compound | Substituent | Method | ΔG‡ (Formyl rotation) (kcal/mol) | ΔG‡ (Aryl rotation) (kcal/mol) |

| BHFA | Unsubstituted | DFT (M06-2X/6-311+G) | 20-23 | 2.5 |

| BHFA-NMe | N-Methyl | DNMR | 19.5 | Not determined |

| BHFA-NMe | N-Methyl | DFT (M06-2X/6-311+G) | 22.7 | 3.1 |

| BHFA-oF | ortho-Fluoro | DFT (M06-2X/6-311+G) | 20-23 | 5.8 |

| BHFA-oCl | ortho-Chloro | DFT (M06-2X/6-311+G) | 20-23 | 8.7-9.8 |

| BHFA-oBr | ortho-Bromo | DFT (M06-2X/6-311+G) | 20-23 | 8.7-9.8 |

| BHFA-oI | ortho-Iodo | DFT (M06-2X/6-311+G) | 20-23 | 9.8 |

BHFA: N-benzhydrylformamide

Table 3: Rotational Barriers of Various Amides (for comparison) [6][7]

| Compound | ΔG‡ (kcal/mol) | Method/Solvent |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 (amide), 11.7 (enamine) | 13C NMR / acetone-d6 |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 (amide), 18.6 (enamine) | DNMR / CDCl3 |

| N,N-dimethylacetamide | ~18 | DNMR |

| N-alkenyl-N-alkylacetamide derivatives | <8.5 to 31.0 | VT 1H NMR / toluene-d8 |

Experimental and Computational Protocols

Experimental Determination: Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR spectroscopy is the primary experimental technique for determining the rates of internal molecular motions, such as bond rotations, that occur on the NMR timescale.[8][9]

Principle:

At low temperatures, the rotation around the C-N amide bond is slow on the NMR timescale. If the substituents on the nitrogen are different (e.g., N,N-dimethyl), they will be in distinct chemical environments (one cis and one trans to the carbonyl oxygen), giving rise to separate signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. This chemical exchange causes the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc) , the two signals merge into a single broad peak. At even higher temperatures, the rotation is so fast that the two environments are averaged, and a single sharp peak is observed. The rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the two signals at low temperature.

Experimental Workflow:

Figure 1: Workflow for determining rotational barriers using Dynamic NMR.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of the substituted benzamide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8, CDCl3) at a concentration of approximately 5-20 mg/mL. The choice of solvent is critical as it can influence the rotational barrier and must have a wide temperature range for variable temperature experiments.

-

Low-Temperature Spectrum: Cool the sample in the NMR spectrometer to a temperature where the rotation is slow and two distinct signals for the non-equivalent protons (e.g., N-methyl groups) are observed. Record the spectrum and accurately measure the chemical shift difference (Δν) in Hertz.

-

Variable Temperature (VT) Spectra: Gradually increase the temperature of the sample in increments (e.g., 5-10 K) and acquire a spectrum at each temperature.

-

Determine Coalescence Temperature (Tc): Identify the temperature at which the two signals merge into a single broad peak. This is the coalescence temperature (Tc) in Kelvin.

-

Calculate the Rate Constant (k): Use the following equation to calculate the rate constant for rotation at the coalescence temperature: k = (π * Δν) / √2

-

Calculate the Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the rotational barrier: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:

-

R is the ideal gas constant (1.987 cal/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at Tc

-

h is Planck's constant (6.626 x 10^-34 J·s)

-

kB is the Boltzmann constant (1.381 x 10^-23 J/K)

-

A more rigorous analysis can be performed by complete lineshape analysis, which involves fitting the entire series of variable temperature spectra to the Bloch equations modified for chemical exchange. This method can provide more accurate activation parameters (ΔH‡ and ΔS‡) in addition to ΔG‡.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding rotational barriers.[3][6][10]

Principle:

The rotational barrier is calculated as the energy difference between the ground state (planar amide) and the transition state (where the N-substituents are perpendicular to the amide plane). The geometries of both the ground state and the transition state are optimized, and their energies are calculated.

Computational Workflow:

Figure 2: Workflow for calculating rotational barriers using DFT.

Detailed Protocol (using Gaussian software as an example):

-

Build the Molecule: Construct the 3D structure of the substituted benzamide using a molecular builder (e.g., GaussView).

-

Ground State Optimization:

-

Perform a geometry optimization to find the lowest energy conformation. A suitable level of theory, such as the M06-2X functional with the 6-311+G* basis set, is often used for this type of calculation.[3][4]

-

Example Input:

-

Confirm that the optimization has converged to a true minimum by checking that there are no imaginary frequencies in the output of the frequency calculation.

-

-

Transition State Search:

-

Modify the optimized ground state geometry by setting the C-C-N-C dihedral angle to approximately 90 degrees to create an initial guess for the transition state.

-

Perform a transition state optimization using a method like the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (STQN) method (opt=qst2 or opt=qst3).

-

Example Input:

-

Verify that the calculation has found a true transition state by confirming the presence of exactly one imaginary frequency corresponding to the rotation around the C-N bond.

-

-

Calculate the Rotational Barrier:

-

The electronic energies of the ground state and the transition state are obtained from the output files of the respective calculations.

-

The rotational barrier (ΔE‡) is the difference between the energy of the transition state and the energy of the ground state.

-

To obtain the free energy of activation (ΔG‡), the thermal corrections to the Gibbs free energy from the frequency calculations should be included.

-

Signaling Pathways and Logical Relationships

The influence of substituents on the rotational barrier can be conceptualized as a balance between resonance and steric effects, as depicted below.

Figure 3: Influence of substituent effects on the rotational barrier.

Conclusion

The rotational barrier around the amide bond in substituted benzamides is a fundamental parameter with significant implications for drug design and development. A thorough understanding of the electronic and steric factors that govern this barrier allows for the rational design of molecules with desired conformational properties. Dynamic NMR spectroscopy provides a robust experimental method for quantifying these barriers, while DFT calculations offer a powerful predictive tool. The data and methodologies presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals aiming to optimize the pharmacological profiles of benzamide-containing drug candidates.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Atropisomerism in Sterically Hindered N-Aryl Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of atropisomerism in sterically hindered N-aryl amides, a class of molecules of increasing importance in medicinal chemistry, agrochemistry, and materials science.[1][2][3] Hindered rotation around the N-aryl single bond can lead to the existence of stable, separable stereoisomers known as atropisomers, which can exhibit distinct biological activities and physicochemical properties.[4] This guide provides a comprehensive overview of the synthesis, analysis, and significance of these chiral compounds, with a focus on practical applications for researchers in drug discovery and development.

Introduction to Atropisomerism in N-Aryl Amides

Atropisomerism arises from restricted rotation about a single bond, leading to chiral molecules.[1][2] In N-aryl amides, the steric bulk of substituents ortho to the N-aryl bond and on the amide nitrogen can create a significant energy barrier to rotation, allowing for the isolation of individual atropisomers.[5] The configurational stability of these isomers is a critical factor, with a half-life of interconversion (racemization) of more than 1000 seconds at a given temperature often cited as a benchmark for considering them as stable atropisomers.[1] This corresponds to a Gibbs activation energy of enantiomerization (ΔG‡) greater than 22 kcal/mol at room temperature.[1]

The study of atropisomerism in N-aryl amides is crucial as different atropisomers of a drug candidate can have significantly different pharmacological and toxicological profiles.[4][6] Therefore, the ability to selectively synthesize, separate, and characterize these isomers is of paramount importance in modern drug development.[6][7]

Factors Influencing Rotational Barriers

The rotational barrier in N-aryl amides is influenced by a combination of steric and electronic effects.

-

Steric Hindrance: The size and number of substituents at the ortho positions of the aryl ring and on the amide nitrogen are the most significant factors. Larger and more numerous substituents lead to higher rotational barriers.

-

Electronic Effects: The electronic nature of the substituents can also play a role. Electron-donating or withdrawing groups can alter the bond lengths and angles around the N-aryl bond, subtly influencing the rotational barrier.[2]

-

Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can significantly increase the rotational barrier by locking the conformation.[1]

-

Amide Isomerization: The stereodynamics of atropisomerism can be correlated with amide isomerization (E/Z rotamers).[8][9]

Synthetic Strategies for Atropisomeric N-Aryl Amides

Several strategies have been developed for the synthesis of enantioenriched atropisomeric N-aryl amides.

-

Asymmetric N-functionalization: This is a widely used method where a prochiral secondary anilide is functionalized with a chiral catalyst or auxiliary to produce a configurationally stable product.[1]

-

Kinetic Resolution: A racemic mixture of atropisomers can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the other.[2]

-

Desymmetrization: Prochiral N-arylmaleimides can undergo desymmetrization reactions to generate cyclic C–N axially chiral amides.[10]

-

Intramolecular Acyl Transfer: A novel strategy involves intramolecular acyl transfer, which can be highly atropselective.[11][12]

Below is a generalized workflow for the synthesis and analysis of atropisomeric N-aryl amides.

References

- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 2. Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, structure and stereodynamics of atropisomeric N-chloroamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Troponoid Atropisomerism: Studies on the Configurational Stability of Tropone-Amide Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05760K [pubs.rsc.org]

Spectroscopic Analysis of N-mesityl-2,4,6-trimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of N-mesityl-2,4,6-trimethylbenzamide, a sterically hindered aromatic amide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes expected spectroscopic data based on the analysis of structurally related analogs and established principles of spectroscopic interpretation. The document outlines detailed hypothetical experimental protocols for its synthesis and characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. All quantitative data is presented in structured tables for clarity. Furthermore, logical workflows for the synthesis and analysis are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a unique molecule characterized by significant steric hindrance around the amide bond. This structural feature arises from the presence of two mesityl (2,4,6-trimethylphenyl) groups attached to the amide functionality. Such steric crowding is known to influence the compound's conformation, reactivity, and spectroscopic properties. Understanding these properties is crucial for its potential applications in materials science and as a synthetic intermediate in drug development. This guide aims to provide a comprehensive resource on the spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds found in the literature.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 | s (br) | 1H | N-H |

| ~ 6.90 | s | 2H | Ar-H (mesityl group on N) |

| ~ 6.85 | s | 2H | Ar-H (mesityl group on C=O) |

| ~ 2.30 | s | 9H | 3 x CH₃ (mesityl group on N) |

| ~ 2.25 | s | 9H | 3 x CH₃ (mesityl group on C=O) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (amide) |

| ~ 138 | Ar-C (quaternary, mesityl on N) |

| ~ 137 | Ar-C (quaternary, mesityl on C=O) |

| ~ 135 | Ar-C (quaternary, mesityl on N) |

| ~ 134 | Ar-C (quaternary, mesityl on C=O) |

| ~ 129 | Ar-CH (mesityl on N) |

| ~ 128 | Ar-CH (mesityl on C=O) |

| ~ 21 | Ar-CH₃ (mesityl on N) |

| ~ 19 | Ar-CH₃ (mesityl on C=O) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 3050 | Weak | Ar C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=O stretch (amide I) |

| ~ 1540 | Medium | N-H bend (amide II) |

| ~ 1600, 1470 | Medium-Weak | Ar C=C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 281.18 | [M]⁺ (Molecular Ion) |

| 148.09 | [M - C₉H₁₁N]⁺ (Mesitylcarbonyl fragment) |

| 134.10 | [M - C₁₀H₁₁O]⁺ (Mesitylamine fragment) |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for amide synthesis.

Materials:

-

2,4,6-trimethylbenzoyl chloride

-

2,4,6-trimethylaniline (Mesitylamine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4,6-trimethylaniline (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an Electron Ionization (EI) source.

-

Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis process.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic analysis and structure confirmation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of closely related structures. The detailed experimental protocols offer a practical starting point for the synthesis and rigorous characterization of this sterically hindered amide. The provided visualizations of the synthetic and analytical workflows serve to clarify the logical progression of these processes. This information is intended to be a valuable resource for researchers and professionals engaged in the study and application of complex organic molecules.

"N-mesityl-2,4,6-trimethylbenzamide" molecular formula and weight

This guide provides a detailed overview of the chemical compound N-mesityl-2,4,6-trimethylbenzamide, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an amide derivative characterized by the presence of two mesityl (2,4,6-trimethylphenyl) groups. The core quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO[1] |

| Molecular Weight | 281.398 g/mol [1] |

Synthesis Pathway

A plausible synthetic route to this compound involves the acylation of mesitylamine (2,4,6-trimethylaniline) with 2,4,6-trimethylbenzoyl chloride. This reaction is a standard method for amide formation. The workflow for this synthesis is outlined in the diagram below.

Synthesis workflow for this compound.

Experimental Protocol: General Amide Synthesis

Materials:

-

Mesitylamine (2,4,6-trimethylaniline)

-

2,4,6-trimethylbenzoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., saturated NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylamine and the tertiary amine base in the anhydrous solvent.

-

Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzoyl chloride in the anhydrous solvent to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding water or an aqueous acid solution.

-

Extraction: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with aqueous acid, aqueous base, and brine. If the solvent is water-miscible, remove the solvent under reduced pressure and then perform an extraction with a water-immiscible solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Note: Due to the steric hindrance from the ortho-methyl groups on both the aniline and the benzoyl chloride, this reaction may require elevated temperatures or a more reactive acylating agent to proceed at a reasonable rate. The specific conditions would need to be optimized.

References

An In-Depth Technical Guide to the Conformational Analysis of N-Mesityl Substituted Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of N-mesityl substituted amides. The significant steric bulk of the mesityl group imposes unique conformational constraints, leading to hindered rotation, non-planar geometries, and the potential for atropisomerism. Understanding these conformational dynamics is crucial for rational drug design, catalyst development, and materials science.

Core Concepts: Factors Influencing Conformation

The conformation of N-mesityl substituted amides is primarily governed by a delicate balance of steric hindrance, resonance stabilization of the amide bond, and electronic effects of the substituents. The bulky mesityl group, with its two ortho-methyl substituents, forces the aryl ring to twist out of the amide plane to minimize steric repulsion. This twisting disrupts the conjugation between the nitrogen lone pair and the aryl π-system, influencing the rotational barrier around the N-aryl bond.

The partial double bond character of the C-N amide bond, a result of resonance, restricts free rotation and can lead to distinct cis and trans conformers.[1] In N-mesityl amides, the steric clash between the mesityl group and the substituents on the amide carbonyl can significantly influence the preferred isomer.

Quantitative Conformational Data

The steric hindrance in N-mesityl amides leads to significant barriers to rotation around the N-aryl and C-N amide bonds. While a comprehensive database for N-mesityl amides is disperse, data from analogous sterically hindered systems provide valuable insights. Atropisomerism arises when the rotational barrier is high enough to allow for the isolation of individual rotamers, typically with a barrier greater than 20-23 kcal/mol.[2][3]

Table 1: Rotational Barriers (ΔG‡) for Selected Amides

| Compound | Bond of Rotation | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| N,N-Dimethylacetamide | Amide C-N | 17-21 | Dynamic NMR |

| N-Methylformamide | Amide C-N | ~20 | Dynamic NMR[4] |

| N-Methylacetamide | Amide C-N | ~19 | Dynamic NMR[4] |

| Atropisomeric Anilides | Aryl C-N | >20 (Class 2) | HPLC / DNMR[2] |

| Atropisomeric Hydrazides | N-N | 20-30 | HPLC / DFT[5] |

Note: Data for N,N-dimethylacetamide is frequently used as a benchmark for amide bond rotation studies.[6][7][8][9] The barriers for atropisomeric anilides highlight the impact of steric hindrance comparable to that of a mesityl group.

Table 2: Representative Dihedral Angles from Crystal Structures

| Compound | Dihedral Angle | Angle (°) |

|---|---|---|

| N-(2-azulenyl)-N-methyl amides | Amide Plane vs. Aryl Ring | 61-81 |

| N-methylacetanilide | Amide Plane vs. Aryl Ring | ~60-80 |

Note: These values from N-aryl-N-methyl amides illustrate the significant twisting from planarity caused by steric interactions, a key feature of N-mesityl amides.[1]

Experimental Protocols

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough conformational analysis.

Dynamic NMR is the primary technique for measuring the rates of internal molecular motions, such as bond rotation in amides.[6][8]

Protocol:

-

Sample Preparation: Dissolve the N-mesityl amide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) that has a wide temperature range.

-

Low-Temperature Spectrum: Acquire a 1H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this point, distinct signals for atoms in different magnetic environments (e.g., the ortho-methyl protons of the mesityl group) will be observed.

-

Variable Temperature (VT) Experiments: Gradually increase the temperature of the sample in the NMR probe and acquire a series of spectra at different temperatures.

-

Identify Coalescence Temperature (Tc): As the temperature rises, the rate of rotation increases, causing the distinct signals to broaden and eventually merge into a single, averaged signal. The temperature at which the two signals collapse into one broad singlet is the coalescence temperature (Tc).[9]

-

Calculate Rate Constant (k): The rate constant for rotation at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2 where Δν is the frequency difference (in Hz) between the two exchanging signals at the slow-exchange limit.

-

Calculate Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the rotation is then calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

References

- 1. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The barrier to internal rotation in monosubstituted amides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. Effect of different cations on the N—CO rotational barrier of N,N-dimethylacetamide. Variable temperature proton magnetic resonance study - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

"N-mesityl-2,4,6-trimethylbenzamide" CAS number and properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-mesityl-2,4,6-trimethylbenzamide, a sterically hindered secondary amide. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related and well-characterized analogues to provide a broader context for its expected properties and reactivity.

Chemical Identity and Properties

This compound is a unique molecule characterized by the presence of two bulky 2,4,6-trimethylphenyl (mesityl) groups attached to the amide functionality. This significant steric hindrance profoundly influences its chemical and physical properties.

While a specific CAS number for this compound is not readily found in chemical databases, its molecular formula is established as C₁₉H₂₃NO.[1]

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | N-(2,4,6-trimethylphenyl)benzamide | 4-methyl-N-(2,4,6-trimethylphenyl)benzamide | 2,4,6-trimethylbenzamide |

| CAS Number | Not available[1] | 4476-12-4[2][3] | 5575-06-4, 86489-65-8[4] | 4380-68-1[5] |

| Molecular Formula | C₁₉H₂₃NO[1] | C₁₆H₁₇NO[2] | C₁₇H₁₉NO[4] | C₁₀H₁₃NO[5] |

| Molecular Weight | 281.40 g/mol [1] | 239.31 g/mol [2] | 253.34 g/mol [4] | 163.22 g/mol [5] |

| Melting Point | Not available[1] | Not available | Not available | Not available[5] |

| Boiling Point | Not available[1] | Not available | Not available | Not available[5] |

| Density | Not available[1] | Not available | Not available | Not available[5] |

Synthesis and Experimental Protocols

The synthesis of highly sterically hindered amides like this compound presents a significant challenge for traditional amide bond formation methods. The steric bulk around both the amine and the carboxylic acid precursors impedes the reaction. However, several strategies have been developed to overcome this hurdle.

General Strategies for Sterically Hindered Amide Synthesis

Two primary approaches are effective for the synthesis of such compounds:

-

Reaction of Grignard Reagents with Isocyanates: This method involves the nucleophilic addition of a Grignard reagent to an isocyanate. The high reactivity of the Grignard reagent can overcome the steric hindrance. For the synthesis of this compound, this would involve the reaction of mesitylmagnesium bromide with 2,4,6-trimethylphenyl isocyanate.

-

Acyl Fluorides as Activated Esters: The in situ formation of acyl fluorides from carboxylic acids, followed by reaction with an amine at elevated temperatures, has proven effective for coupling sterically hindered substrates. This method avoids the use of bulky coupling reagents that can exacerbate steric clash.

Putative Experimental Protocol for this compound

Based on general principles for the synthesis of sterically hindered amides, a plausible experimental protocol is outlined below. Note: This is a theoretical protocol and would require optimization.

Reaction: 2,4,6-Trimethylbenzoyl chloride + 2,4,6-Trimethylaniline → this compound

Materials:

-

2,4,6-Trimethylbenzoyl chloride

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Anhydrous pyridine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert atmosphere-flushed round-bottom flask, dissolve 2,4,6-trimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. Distinct singlets for the six methyl groups on the two mesityl rings would be observed. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide, as well as distinct signals for the aromatic carbons and the methyl carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be expected in the region of 1630-1680 cm⁻¹. An N-H stretching band would also be present around 3300 cm⁻¹.

Biological Activity and Potential Applications

Currently, there is no published information regarding the biological activity or potential applications of this compound. The significant steric hindrance might limit its ability to interact with biological targets. However, highly substituted aromatic compounds can exhibit interesting pharmacological properties, and further research would be necessary to explore any potential bioactivity.

Signaling Pathways and Logical Relationships

As there is no information on the biological activity of this compound, no signaling pathways can be described. The logical relationship in its synthesis is a standard condensation reaction, as depicted in the workflow diagram above.

Diagram 2: Logical Relationship of Synthesis

Caption: Logical relationship of the reactants and conditions for the synthesis.

Conclusion

This compound represents a challenging synthetic target due to its significant steric hindrance. While specific experimental data is scarce, its properties and reactivity can be inferred from related, less hindered amides. The synthetic strategies and predictive characterization data presented in this guide provide a foundation for researchers interested in the synthesis and potential applications of this and other highly substituted amide compounds. Further experimental investigation is required to fully elucidate its properties and explore any potential biological relevance.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4,6-trimethylphenyl)benzamide|4476-12-4 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 2',4,4',6'-Tetramethylbenzanilide | C17H19NO | CID 675021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-TRIMETHYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

Exploring the Chiral Axis in N-mesityl-2,4,6-trimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the stereochemical intricacies of N-mesityl-2,4,6-trimethylbenzamide, a molecule possessing a chiral axis that gives rise to atropisomerism. Due to significant steric hindrance between the N-mesityl and the 2,4,6-trimethylbenzoyl moieties, rotation around the N-C(O) single bond is restricted, leading to the existence of stable, non-interconverting enantiomers at room temperature. Understanding and controlling this axial chirality is of paramount importance in drug discovery and development, as individual atropisomers can exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive overview of the theoretical basis of this phenomenon, outlines key experimental protocols for synthesis, resolution, and characterization, and presents a framework for data analysis and visualization.

Introduction to Atropisomerism in Hindered Amides

Atropisomerism is a unique form of axial chirality that arises from hindered rotation around a single bond. In the case of N,C-diaryl amides such as this compound, the steric bulk of the ortho substituents on both the aniline and benzoyl rings creates a significant energy barrier to rotation around the N-C(O) bond. This barrier is substantial enough to allow for the isolation of individual enantiomeric rotamers.

The stability of these atropisomers is a critical factor in their potential application in drug development. The half-life of racemization (t½) is used to classify atropisomers, with stable isomers, often referred to as "Class 3," having half-lives of years under physiological conditions. The presence of multiple methyl groups in the ortho positions of both aromatic rings in this compound strongly suggests that it falls into this category of configurationally stable atropisomers.

The Chiral Axis of this compound

The chiral axis in this compound is the N-C(O) bond. The two atropisomers are non-superimposable mirror images of each other, defined by the spatial arrangement of the two aryl rings relative to the amide plane.

Data Presentation: Key Physicochemical Properties

Table 1: Rotational Barrier and Racemization Kinetics

| Compound | Solvent | Temperature (°C) | Rotational Barrier (ΔG‡, kcal/mol) | Half-life (t1/2) | Method |

| This compound | e.g., Toluene-d8 | e.g., 100 | Data to be determined | Data to be determined | Dynamic NMR |

| Analog 1 | |||||

| Analog 2 |

Table 2: Chiral Resolution Data

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (Rt) - Enantiomer 1 (min) | Retention Time (Rt) - Enantiomer 2 (min) | Resolution (Rs) |

| This compound | e.g., Chiralcel OD-H | e.g., Hexane/Isopropanol (90:10) | e.g., 1.0 | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | ||||||

| Analog 2 |

Table 3: Spectroscopic Data

| Compound | Enantiomer | Specific Rotation [α]D (c, solvent) | Circular Dichroism (CD) λmax (nm) (Δε) |

| This compound | Enantiomer 1 | Data to be determined | Data to be determined |

| Enantiomer 2 | Data to be determined | Data to be determined | |

| Analog 1 | |||

| Analog 2 |

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, resolution, and characterization of the atropisomers of this compound, based on established procedures for related hindered amides.

Synthesis of Racemic this compound

The synthesis of the racemic amide can be achieved through a standard amidation reaction between 2,4,6-trimethylbenzoyl chloride and mesitylamine (2,4,6-trimethylaniline).

Materials:

-

2,4,6-Trimethylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Mesitylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation: 2,4,6-Trimethylbenzoic acid is converted to its corresponding acid chloride by refluxing with an excess of thionyl chloride or reacting with oxalyl chloride in an inert solvent like DCM. The excess reagent and solvent are removed under reduced pressure.

-

Amide Coupling: The crude 2,4,6-trimethylbenzoyl chloride is dissolved in an anhydrous solvent (e.g., DCM). To this solution, an equimolar amount of mesitylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, dilute base, and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the racemic this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-mesityl-2,4,6-trimethylbenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-mesityl-2,4,6-trimethylbenzamide and its analogues, compounds of interest in medicinal chemistry due to the established biological activities of sterically hindered benzamides. The protocols described herein are based on established synthetic methodologies for amide bond formation, particularly suitable for sterically demanding substrates.

Introduction

This compound is a sterically hindered aromatic amide. The synthesis of such molecules can be challenging using standard amide coupling conditions due to the low reactivity of the sterically encumbered amine and carboxylic acid derivatives. This document outlines two robust synthetic strategies: the coupling of a Grignard reagent with an acid chloride and the Ugi four-component reaction. Additionally, potential applications of these analogues as modulators of cellular signaling pathways, such as the Hedgehog pathway, are discussed.

Data Presentation: Synthesis of N-Aryl Benzamide Analogues

The following table summarizes representative data for the synthesis of N-aryl benzamides, including analogues with structural similarities to this compound. This data is compiled from various literature sources to provide an overview of typical yields and characterization data.

| Entry | N-Aryl Amine | Acyl Chloride | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | Ref. |

| 1 | Aniline | Benzoyl chloride | N-Phenylbenzamide | 85 | 163-164 | 10.23 (s, 1H), 7.99 (d, 2H), 7.85 (d, 2H), 7.60 (t, 1H), 7.52 (t, 2H), 7.40 (t, 2H), 7.17 (t, 1H) | [1] |

| 2 | o-Toluidine | Benzoyl chloride | N-(o-Tolyl)benzamide | 79 | 145-146 | 9.96 (s, 1H), 8.05 (d, 2H), 7.64 (d, 1H), 7.59 (t, 2H), 7.41 (d, 1H), 7.34 (t, 1H), 7.28–7.23 (m, 2H), 2.30 (s, 3H) | [1] |

| 3 | 4-Bromoaniline | Benzoyl chloride | N-(4-Bromophenyl)benzamide | 70 | 205-207 | 10.46 (s, 1H), 8.03 (d, 2H), 7.87 (d, 2H), 7.65 (t, 1H), 7.62–7.56 (m, 4H) | [1] |

| 4 | 4-Chloroaniline | Benzoyl chloride | N-(4-Chlorophenyl)benzamide | 71 | 195-196 | 10.44 (s, 1H), 8.00 (d, 2H), 7.88 (d, 2H), 7.61 (t, 1H), 7.56 (t, 2H), 7.44 (d, 2H) | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of the target compound by reacting mesitylmagnesium bromide with 2,4,6-trimethylbenzoyl chloride. This method is particularly effective for forming amide bonds between sterically hindered partners.

Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

-

Materials: Magnesium turnings, 2-bromomesitylene, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried two-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 2-bromomesitylene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction has started (as evidenced by gentle refluxing), add the remaining 2-bromomesitylene solution at a rate that maintains a steady reflux.

-

After the addition is complete, heat the reaction mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting yellowish-brown solution to room temperature for use in the next step.

-

Step 2: Coupling with 2,4,6-Trimethylbenzoyl Chloride

-

Materials: Mesitylmagnesium bromide solution, 2,4,6-trimethylbenzoyl chloride, anhydrous diethyl ether, saturated aqueous NH4Cl solution.

-

Procedure:

-

In a separate flame-dried flask, dissolve 2,4,6-trimethylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared mesitylmagnesium bromide solution (1.1 eq) to the cooled solution of the acid chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound.

-

Protocol 2: Synthesis of this compound Analogues via Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for generating diverse libraries of amide-containing compounds in a single step. This protocol outlines the synthesis of an this compound analogue.

-

Materials: Mesitylamine, 2,4,6-trimethylbenzaldehyde, benzoic acid, tert-butyl isocyanide, methanol.

-

Procedure:

-

To a round-bottom flask, add mesitylamine (1.0 eq), 2,4,6-trimethylbenzaldehyde (1.0 eq), and benzoic acid (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired α-acylamino amide.

-

Mandatory Visualizations

Caption: Workflow for the Grignard-based synthesis of this compound.

References

Application Notes and Protocols: The Role of Bulky Amides in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of bulky amides has become a cornerstone of modern asymmetric synthesis, enabling the precise construction of chiral molecules. Their steric hindrance and electronic properties are exploited to create highly ordered transition states, leading to excellent stereocontrol in a wide range of chemical transformations. These amides find utility as chiral auxiliaries, guiding reactions from a covalently bonded position; as chiral ligands, coordinating with metals to form potent asymmetric catalysts; and as strong, non-nucleophilic bases for enantioselective deprotonations.

This document provides detailed application notes and experimental protocols for key classes of bulky amides, offering insights into their practical implementation in a research and development setting.

Chiral Oxazolidinone Auxiliaries (Evans Auxiliaries)

Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[1][2] They are temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions, most notably alkylations and aldol additions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[3]

Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

A common application is the asymmetric α-alkylation of a carboxylic acid derivative. The process involves acylation of the oxazolidinone auxiliary, diastereoselective alkylation of the resulting imide, and subsequent removal of the auxiliary to yield an enantiomerically enriched carboxylic acid.[3]

Quantitative Data Summary: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone [3][4]

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Allyl iodide | NaN(TMS)₂ | 98:2 | ~95 |

| 2 | Benzyl bromide | NaHMDS | >99:1 | 92 |

| 3 | Methyl iodide | KHMDS | 96:4 | 85 |

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary[3][4]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.[3]

-

Add allyl iodide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[4]

-

Purify the product by flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq) in water.

-

Stir the mixture vigorously at 0 °C for 1 hour.

-

Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer.

-

The desired chiral carboxylic acid is in the aqueous layer and can be extracted after saturation with NaCl, followed by extraction with ethyl acetate.

Workflow for Asymmetric Alkylation using an Evans Auxiliary

Caption: Workflow of Evans auxiliary-mediated asymmetric alkylation.

Bulky Chiral Lithium Amide Bases

Bulky chiral lithium amides are powerful, non-nucleophilic bases used for the enantioselective deprotonation of prochiral ketones. The resulting chiral lithium enolate can then be trapped with an electrophile, typically a silylating agent, to afford an enantioenriched silyl enol ether. The stereochemical outcome is determined by the structure of the chiral amide, which selectively abstracts one of the two enantiotopic protons of the ketone.[5][6]

Application: Enantioselective Deprotonation of 4-Substituted Cyclohexanones

The desymmetrization of prochiral 4-substituted cyclohexanones is a classic example of the utility of chiral lithium amides. The resulting chiral silyl enol ethers are versatile intermediates in organic synthesis.[7][8]

Quantitative Data Summary: Enantioselective Silylation of 4-tert-Butylcyclohexanone [8][9]

| Entry | Chiral Amine Precursor | Additive | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | (R,R)-Bis(1-phenylethyl)amine | None | 75 | 85 |

| 2 | (R)-N-(1-Phenylethyl)-N-(1-(2-naphthyl)ethyl)amine | HMPA | 92 | 90 |

| 3 | (1R,2R)-N,N'-Bis(2-methoxyethyl)-1,2-diphenylethanediamine | LiCl | 88 | 95 |

Experimental Protocol: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone[5][9]

Step 1: Preparation of the Chiral Lithium Amide Solution

-

In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral secondary amine (e.g., (R,R)-bis(1-phenylethyl)amine) (1.1 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq, as a 1.6 M solution in hexanes) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.

Step 2: Enantioselective Deprotonation and Trapping

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of 4-tert-butylcyclohexanone (1.0 eq) and freshly distilled trimethylsilyl chloride (TMSCl) (1.5 eq) in anhydrous THF (0.3 M).

-

Cool this solution to -78 °C.

-

Transfer the pre-formed chiral lithium amide solution from Step 1 via cannula into the ketone/TMSCl solution at -78 °C over a period of 10 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with pentane (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude silyl enol ether by flash chromatography or distillation. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Proposed Transition State for Enantioselective Deprotonation

Caption: Proposed transition state for deprotonation.[8]

Chiral Bisamide Ligands in Asymmetric Catalysis

Bulky chiral bisamides are a versatile class of ligands for a variety of metal-catalyzed asymmetric transformations. The Trost ligands, which feature a C₂-symmetric diaminocyclohexane backbone functionalized with diphenylphosphinobenzoyl groups, are prominent examples. These ligands coordinate to palladium to form highly effective catalysts for asymmetric allylic alkylation (AAA) reactions.[10][11][12]

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost AAA)

The Trost AAA reaction is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. The bulky chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.[13][14]

Quantitative Data Summary: Asymmetric Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate [10][12]

| Entry | Nucleophile | Ligand | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Dimethyl malonate | (R,R)-Trost Ligand | >98 | 95 |

| 2 | Phthalimide | (R,R)-Trost Ligand | 97 | 88 |

| 3 | Phenol | (R,R)-Trost Ligand | 92 | 90 |

Experimental Protocol: Trost Asymmetric Allylic Alkylation[10][12]

-

In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, typically Pd₂(dba)₃·CHCl₃ (0.01 eq), and the (1R,2R)-Trost ligand (0.03 eq).

-

Add degassed, anhydrous dichloromethane (DCM) (0.1 M with respect to the substrate).

-

Stir the mixture at room temperature for 20 minutes until a clear, pale yellow solution is formed.

-

Add the allylic substrate, rac-1,3-diphenyl-2-propenyl acetate (1.0 eq).

-

In a separate flask, prepare a solution of the nucleophile (e.g., dimethyl malonate, 1.5 eq) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.5 eq) in anhydrous DCM.

-

Add the nucleophile solution to the catalyst mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle of the Trost Asymmetric Allylic Alkylation

Caption: Catalytic cycle for the Trost AAA reaction.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. Stereoselective reactions. XXXIV. Enantioselective deprotonation of prochiral 4-substituted cyclohexanones using chiral bidentate lithium amides having a bulky group instead of a phenyl group on the chiral carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An experimental and theoretical study of the enantioselective deprotonation of cyclohexene oxide with isopinocampheyl-based chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 13. Tsuji-Trost Reaction [organic-chemistry.org]

- 14. synarchive.com [synarchive.com]

Application Notes and Protocols for N-Mesityl-Substituted N-Heterocyclic Carbene Ligands in Catalysis

Introduction

N-Mesityl-substituted N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in the field of catalysis, primarily owing to their exceptional steric bulk and strong σ-donating properties. The mesityl group (2,4,6-trimethylphenyl) provides a sterically hindered environment around the metal center, which can prevent catalyst deactivation pathways and influence the selectivity of the catalytic reaction. This application note focuses on the use of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a prominent N-mesityl-substituted NHC ligand, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The use of palladium-IMes complexes has proven particularly effective for the coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides.

These application notes provide an overview of the advantages of using the IMes ligand, detailed experimental protocols for the synthesis of a representative biaryl compound, and a summary of the substrate scope for the Suzuki-Miyaura cross-coupling of aryl chlorides.

Advantages of N-Mesityl-Substituted NHC Ligands in Catalysis

The unique structural features of N-mesityl-substituted NHC ligands, such as IMes, offer several advantages in catalytic applications:

-

Enhanced Stability: The bulky mesityl groups shield the metal center, preventing ligand dissociation and decomposition of the catalytic species, thus leading to more robust and long-lived catalysts.

-

Increased Reactivity: As strong σ-donors, NHC ligands increase the electron density at the metal center. This enhanced electron density facilitates the oxidative addition step in many catalytic cycles, which is often the rate-determining step, especially with less reactive substrates like aryl chlorides.

-

Broad Substrate Scope: The combination of steric bulk and strong electron donation allows for the efficient coupling of a wide range of substrates, including those that are electronically deactivated or sterically demanding.

-

Improved Product Yields: The stability and high reactivity of the resulting catalysts often translate into higher yields of the desired products under milder reaction conditions.

Application: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The use of palladium catalysts bearing N-mesityl-substituted NHC ligands has significantly expanded the scope of this reaction to include the use of readily available and less expensive aryl chlorides as starting materials.

Quantitative Data Summary

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids using a palladium-IMes catalytic system. The data highlights the high efficiency of this catalytic system across a range of substrates with different electronic and steric properties.

| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 2 | Chlorobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 96 |

| 4 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 92 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 99 |

| 6 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 97 |

| 7 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |

| 8 | 3-Chloropyridine | Phenylboronic acid | 3-Phenylpyridine | 91 |

Reaction Conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol %), IMes·HCl (4 mol %), Cs₂CO₃ (2.0 mmol) in dioxane (3 mL) at 80 °C for 12 h. Yields are for isolated products.

Experimental Protocols

Protocol 1: Synthesis of the Palladium-IMes Precatalyst

While in-situ generation of the active catalyst is common, well-defined precatalysts can offer better reproducibility. A general procedure for the synthesis of a [Pd(IMes)(dba)] (dba = dibenzylideneacetone) complex is described below.

Materials: